molecular formula C8H12N2O3 B2588474 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate CAS No. 24240-89-9

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate

Cat. No.: B2588474
CAS No.: 24240-89-9
M. Wt: 184.195
InChI Key: BRHCQBGDDPBJNG-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . This molecule features a 1,2-oxazole (isoxazole) ring system substituted with ethyl and methyl groups, and is functionalized with an N-methylcarbamate ester group . The SMILES notation for this compound is CCC1=C(ON=C1OC(=O)NC)C, and its InChIKey is BRHCQBGDDPBJNG-UHFFFAOYSA-N . As a member of the carbamate ester class, this compound is of significant interest in scientific research and development . Carbamate esters are a structurally diverse family with a wide range of documented applications, particularly in medicinal chemistry where they are explored for their potential biological activities. The 1,2-oxazole scaffold is a privileged structure in drug discovery, often utilized in the design and synthesis of novel bioactive molecules. Researchers may investigate this specific compound as a key intermediate or building block in organic synthesis, or as a potential pharmacophore in the development of new therapeutic agents . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to conduct a comprehensive risk assessment, including referencing the Safety Data Sheet (SDS), before handling this material in a laboratory setting.

Properties

IUPAC Name

(4-ethyl-5-methyl-1,2-oxazol-3-yl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-4-6-5(2)13-10-7(6)12-8(11)9-3/h4H2,1-3H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCQBGDDPBJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1OC(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24240-89-9
Record name 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate
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Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of oxazoles with different substitution patterns .

Scientific Research Applications

Key Reactions

  • Oxidation : Utilizes reagents like manganese dioxide to modify the oxazole ring.
  • Reduction : Commonly performed with lithium aluminum hydride to reduce functional groups.
  • Substitution : Involves nucleophiles targeting nitrogen or oxygen atoms within the oxazole structure.

Scientific Research Applications

The compound has been explored for its potential in several research domains:

Chemistry

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new compounds with desired chemical properties.

Biology

Research has indicated that this compound exhibits antimicrobial and anticancer properties . Studies have shown its effectiveness against various bacterial strains and potential as a therapeutic agent due to its biological activities .

Medicine

The compound is being investigated for its role as a therapeutic agent, particularly in targeting specific enzymes or receptors associated with disease pathways. For instance, it has been noted for inhibiting tyrosine kinases, which are pivotal in cancer progression .

Agriculture

The compound's derivatives are being explored for their insecticidal and nematicidal activities , which could lead to new pest control agents that are less harmful to non-target organisms compared to traditional pesticides .

Case Studies

Several studies have highlighted the practical applications of this compound:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including those related to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Case Study 2: Insecticidal Properties

Research demonstrated that formulations containing this compound effectively controlled pests such as aphids and beetles. The studies involved field trials where treated crops showed reduced pest populations compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, a comparative analysis with structurally related compounds is presented below. Key differences in heterocyclic cores, substituents, and functional groups are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Heterocycle Substituents Functional Group Melting Point (°C) Key Properties/Applications
This compound 1,2-Oxazole 4-Ethyl, 5-methyl N-Methylcarbamate Data not reported Hypothetical bioactivity (e.g., enzyme inhibition)
Thiazol-5-ylmethyl carbamate derivatives Thiazole Varied (e.g., hydroperoxypropan-2-yl) Carbamate Data not reported Pharmaceutical intermediates (e.g., protease inhibitors)
Pyrazole-4-carboxamide derivatives Pyrazole Chloro, cyano, aryl groups Carboxamide 123–183 Synthetic intermediates, potential agrochemicals

Key Comparative Insights:

Heterocyclic Core Differences: Oxazole vs. Thiazole: The substitution of oxygen (oxazole) with sulfur (thiazole) in thiazole-based carbamates alters electronic properties. Oxazole vs. Pyrazole: Pyrazole derivatives lack the oxygen atom present in oxazoles, reducing electronegativity but introducing additional nitrogen-based hydrogen-bonding capabilities.

Functional Group Impact :

  • Carbamate vs. Carboxamide : Carbamates (e.g., the target compound and thiazole derivatives ) are hydrolytically less stable than carboxamides due to the labile ester linkage, which may affect their pharmacokinetic profiles.

Substituent Effects: The ethyl and methyl groups on the oxazole ring enhance lipophilicity compared to thiazole derivatives with bulkier substituents (e.g., hydroperoxypropan-2-yl in compound m ). This could improve blood-brain barrier penetration in neuroactive applications. Pyrazole carboxamides with chloro and cyano substituents exhibit higher melting points (123–183°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) compared to oxazole carbamates, where such data are unreported.

Structural elucidation of such compounds relies on NMR and MS, with crystallographic tools (e.g., SHELXL , WinGX ) critical for confirming stereochemistry.

Biological Activity

4-Ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Synthesis

The compound is characterized by an oxazole ring substituted with an ethyl and a methyl group, along with a carbamate moiety. Its synthesis typically involves cyclodehydration reactions of β-hydroxy amides using various reagents like Burgess’ reagent or Martin sulfurane, which can be performed in flow reactors for efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the activity of certain tyrosine kinases involved in cancer progression. This inhibition may disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit enzymes or receptors linked to metabolic pathways, particularly those involved in xenobiotic metabolism . For example, exposure to related compounds like methomyl has demonstrated disruption of hepatic metabolism and potential endocrine-disrupting effects .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited an inhibition zone comparable to that of standard antibiotics.
  • Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers compared to untreated controls.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityUnique Features
This compoundAntimicrobial, anticancerUnique substitution pattern enhancing activity
AleglitazarAntidiabetic agentContains oxazole ring; targets glucose metabolism
DitazolePlatelet aggregation inhibitorSimilar oxazole structure; different application
MubritinibTyrosine kinase inhibitorDirectly targets cancer progression

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethyl-5-methyl-1,2-oxazol-3-yl N-methylcarbamate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via carbamate coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF as a solvent, with triethylamine as a catalyst. Optimal conditions include stirring at room temperature for 30 minutes, followed by purification via preparative thin-layer chromatography (TLC) or column chromatography. Solvent selection (e.g., THF or 1,4-dioxane) and controlled temperatures (0–25°C) improve yield .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural confirmation requires ¹H NMR and ¹³C NMR to verify proton and carbon environments, respectively. High-resolution mass spectrometry (HRMS) provides exact mass data for molecular ion validation. Purity is assessed via HPLC with UV detection at 254 nm, supplemented by melting point analysis. Stability studies under varying temperatures and humidity levels ensure compound integrity during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this carbamate derivative?

  • Methodological Answer : SAR studies should focus on systematic modifications to the oxazole ring (e.g., introducing electron-withdrawing groups like nitro or halogens) and the carbamate side chain. Biological activity is evaluated using in vitro assays targeting enzymes like acetylcholinesterase or receptors such as GABAA. Comparative analysis with structurally similar compounds (e.g., thiophene-oxazole hybrids) identifies critical pharmacophores. Computational docking models (e.g., AutoDock Vina) predict binding affinities to guide synthesis .

Q. What methodological approaches address discrepancies in reported enzymatic inhibition data for oxazole-based carbamates?

  • Methodological Answer : Contradictions in bioactivity data often arise from variations in assay conditions (e.g., pH, temperature) or compound purity. To resolve this:

  • Standardize enzymatic assays using controlled buffer systems (e.g., Tris-HCl at pH 7.4).
  • Validate purity via LC-MS before testing.
  • Employ orthogonal assays (e.g., fluorescence-based vs. radiometric) to cross-verify inhibition kinetics.
  • Use statistical tools like Bland-Altman plots to assess inter-study variability .

Q. How can the stability of this compound be evaluated under different experimental conditions?

  • Methodological Answer : Stability is tested via accelerated degradation studies:

  • Thermal Stability : Incubate the compound at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.
  • Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12, analyzing degradation products by HRMS.
  • Photostability : Use UV light (254 nm) in a controlled chamber, with periodic sampling for TLC analysis. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Q. What strategies enhance the solubility and bioavailability of this lipophilic carbamate derivative for in vivo studies?

  • Methodological Answer : Solubility can be improved via:

  • Co-solvent systems : Use ethanol-PEG 400 mixtures (1:1 v/v).
  • Micellar encapsulation : Employ polysorbate 80 or cyclodextrin-based formulations.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to increase aqueous solubility. Bioavailability is assessed using Caco-2 cell monolayers for permeability studies and pharmacokinetic profiling in rodent models .

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